molecular formula C7H14 B13800522 cis-3-Methyl-3-hexene CAS No. 4914-89-0

cis-3-Methyl-3-hexene

Cat. No.: B13800522
CAS No.: 4914-89-0
M. Wt: 98.19 g/mol
InChI Key: FHHSSXNRVNXTBG-SREVYHEPSA-N
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Description

cis-3-Methyl-3-hexene: is an organic compound with the molecular formula C7H14 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the substituents on either side of the double bond are on the same side, which affects the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Geometric Isomerism Studies

Cis-3-Methyl-3-hexene serves as a model compound for studying geometric isomerism. Researchers investigate how the cis configuration affects chemical reactivity compared to its trans counterpart, providing insights into stereochemistry and reaction mechanisms.

Reaction Mechanisms

The compound is utilized to explore various reaction mechanisms involving alkenes, such as electrophilic additions and oxidation reactions. For instance, during epoxidation, the double bond interacts with electrophiles to form epoxides through a concerted mechanism.

Synthesis of Complex Organic Compounds

This compound acts as an intermediate for synthesizing complex organic molecules. Its reactivity allows chemists to create diverse products through various reactions, including hydrogenation and halogenation.

Metabolic Pathways

Studies have examined the potential role of this compound in metabolic pathways, investigating its interactions with enzymes and other biomolecules.

Toxicology Studies

The compound's reactivity is assessed for potential toxicological effects when interacting with biological systems, providing insights into safety and environmental impact.

Pharmaceutical Intermediates

This compound is being explored as a starting material for synthesizing pharmaceutical intermediates. Its structural properties may facilitate the development of new therapeutic agents.

Specialty Chemicals Production

The compound is used in synthesizing specialty chemicals that require specific structural features for functionality. Its unique properties make it valuable in producing tailored chemical products.

Polymer Chemistry

In polymer formulations, this compound can be incorporated to modify physical properties such as flexibility and thermal stability, enhancing material performance.

Case Study 1: Interaction with Biological Molecules

A study investigated the interaction of this compound with cytochrome P450 enzymes, crucial for drug metabolism. The research indicated that this compound could be metabolized by these enzymes, leading to reactive metabolites influencing cellular functions.

Case Study 2: Synthesis of Pharmaceutical Compounds

Another study focused on using this compound as an intermediate in synthesizing anti-inflammatory agents. The unique stereochemistry allowed for selective reactions yielding products with enhanced biological activity compared to non-specific alkene derivatives.

Mechanism of Action

The mechanism of action of cis-3-Methyl-3-hexene in chemical reactions typically involves the interaction of its double bond with electrophiles or nucleophiles. For example, in epoxidation, the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond, forming an oxacyclopropane ring through a concerted reaction mechanism .

Comparison with Similar Compounds

Uniqueness: cis-3-Methyl-3-hexene is unique due to its specific stereochemistry, which influences its reactivity and interactions in chemical reactions. The cis configuration can lead to different reaction pathways and products compared to its trans counterpart .

Biological Activity

Cis-3-methyl-3-hexene is an organic compound classified as an alkene, notable for its carbon-carbon double bond and specific geometric configuration. Understanding its biological activity is crucial for various applications in chemistry, biology, and medicine. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

Structure and Isomerism

This compound has the molecular formula C7H14C_7H_{14} and features a double bond between the third and fourth carbon atoms. The "cis" designation indicates that the methyl groups are on the same side of the double bond, influencing its reactivity and interaction with biological systems.

Physical Properties

PropertyValue
Molecular Weight98.19 g/mol
Boiling Point100 °C
Melting Point-139 °C
Density0.67 g/cm³

Reactivity with Biological Molecules

This compound has been studied for its interactions with various biological molecules. Its reactivity is primarily attributed to the presence of the carbon-carbon double bond, which can undergo various reactions including oxidation and epoxidation.

Oxidation Reactions

Research indicates that this compound can react with oxidizing agents to form epoxides. This transformation is significant as epoxides are known to interact with nucleophilic sites in biological molecules, potentially leading to cytotoxic effects or serving as intermediates in synthetic pathways for pharmaceuticals .

Kinetic Studies

Recent studies have focused on the kinetics of reactions involving this compound:

  • Reaction with Chlorine Atoms : The rate coefficient for the reaction of this compound with chlorine atoms was determined to be 4.13×1010cm3molecule1s14.13\times 10^{-10}\,cm^3\,molecule^{-1}\,s^{-1} at 296 K. This study highlighted that both addition and hydrogen abstraction channels contribute significantly to the overall kinetics .
  • Reaction with Hydroxyl Radicals : A comparative study showed that this compound exhibits higher reactivity towards hydroxyl radicals than other alkenes, emphasizing its potential role in atmospheric chemistry and implications for biological systems .

Case Study 1: Epoxidation Mechanism

A computational study investigated the epoxidation of this compound using dimethyldioxirane. The results indicated a spiro transition state mechanism that favored epoxidation due to reduced steric hindrance compared to trans isomers. This finding underscores the importance of stereochemistry in determining reaction pathways and outcomes .

Case Study 2: Biological Implications

In a study focusing on the biological implications of alkenes, it was found that this compound's ability to form reactive intermediates could lead to DNA damage or alterations in cellular signaling pathways. The compound's reactivity profile suggests potential risks associated with exposure in environmental contexts .

Properties

CAS No.

4914-89-0

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

(Z)-3-methylhex-3-ene

InChI

InChI=1S/C7H14/c1-4-6-7(3)5-2/h6H,4-5H2,1-3H3/b7-6-

InChI Key

FHHSSXNRVNXTBG-SREVYHEPSA-N

Isomeric SMILES

CC/C=C(/C)\CC

Canonical SMILES

CCC=C(C)CC

Origin of Product

United States

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